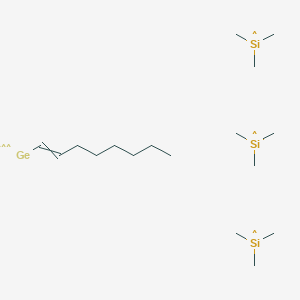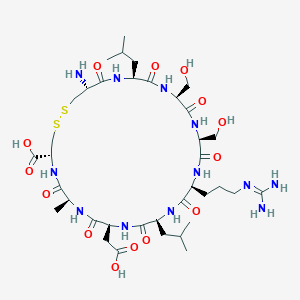
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH is a peptide compound composed of nine amino acids: cysteine, leucine, serine, arginine, aspartic acid, and alanine. This peptide sequence is notable for its potential applications in various fields, including biochemistry, molecular biology, and medicinal chemistry. The presence of cysteine residues at both ends of the peptide allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The cysteine residues are often protected with trityl (Trt) groups to prevent unwanted side reactions during the synthesis process . The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the peptide. After synthesis, the peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
化学反应分析
Types of Reactions: H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve selective substitution.
Major Products Formed:
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
科学研究应用
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying disulfide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug delivery systems.
Industry: Utilized in the development of biosensors and diagnostic assays
作用机制
The mechanism of action of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH involves its ability to form stable disulfide bonds, which can enhance its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various biochemical pathways, leading to desired biological effects .
相似化合物的比较
H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH analogs: Peptides with similar sequences but different amino acid substitutions.
Disulfide-rich peptides: Other peptides that contain multiple cysteine residues and form disulfide bonds.
Uniqueness: this compound is unique due to its specific sequence and the presence of cysteine residues at both ends, which allows for the formation of intramolecular disulfide bonds. This structural feature can enhance the peptide’s stability and biological activity compared to other similar peptides .
属性
分子式 |
C37H64N12O14S2 |
|---|---|
分子量 |
965.1 g/mol |
IUPAC 名称 |
(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(carboxymethyl)-16-[3-(diaminomethylideneamino)propyl]-19,22-bis(hydroxymethyl)-7-methyl-13,25-bis(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C37H64N12O14S2/c1-16(2)9-21-33(59)47-25(13-51)35(61)48-24(12-50)34(60)43-20(7-6-8-41-37(39)40)30(56)45-22(10-17(3)4)32(58)46-23(11-27(52)53)31(57)42-18(5)28(54)49-26(36(62)63)15-65-64-14-19(38)29(55)44-21/h16-26,50-51H,6-15,38H2,1-5H3,(H,42,57)(H,43,60)(H,44,55)(H,45,56)(H,46,58)(H,47,59)(H,48,61)(H,49,54)(H,52,53)(H,62,63)(H4,39,40,41)/t18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
ZXKCAAVCNGFEDM-UBFNLWAXSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
规范 SMILES |
CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


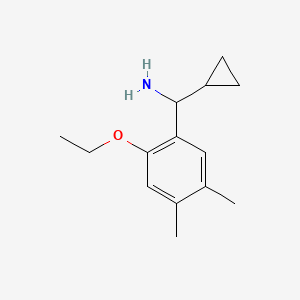


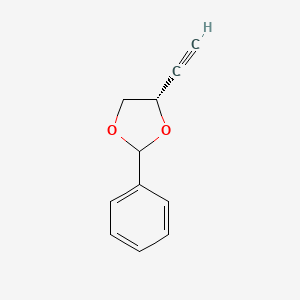
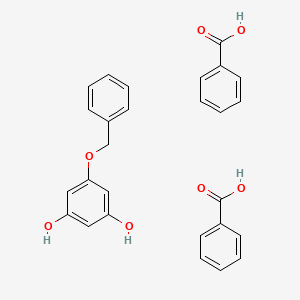
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
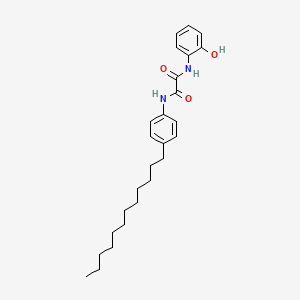
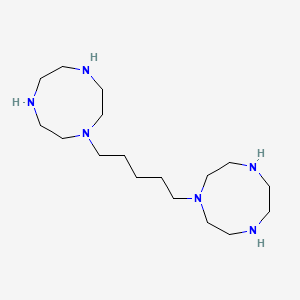

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
